METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
Description
Methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative featuring a 3-chlorophenyl methoxy group at the 4-position and a methyl ester at the 2-position of the quinoline core. Quinoline-based compounds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structural modifications in this compound—specifically the 3-chlorophenyl methoxy and methyl ester groups—likely influence its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJKYHPHZWMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization
The Skraup reaction remains the most widely used method for constructing the quinoline skeleton. A modified protocol involves:
- Condensation of 3-chlorobenzyl-protected aniline derivatives with glycerol at 120–140°C in concentrated sulfuric acid.
- Oxidation using nitrobenzene or arsenic acid to aromatize the intermediate dihydroquinoline.
Key limitations include poor regioselectivity for 2,4-disubstituted quinolines and side reactions with acid-sensitive chlorophenyl groups. Typical yields range from 45–60% for analogous compounds.
Friedländer Annulation
Superior regiocontrol is achieved via Friedländer synthesis:
- Reaction of 2-aminobenzaldehyde derivatives with ketones bearing the 3-chlorobenzyloxy group.
- Acid-catalyzed cyclodehydration (e.g., HCl/EtOH, 80°C, 12 h).
For example:
$$
\text{2-Amino-5-(3-chlorobenzyloxy)benzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{HCl}} \text{Quinoline intermediate}
$$
This method achieves 68–72% yields for 2,4-disubstituted quinolines.
Functionalization of the Quinoline Core
Introduction of the 3-Chlorobenzyloxy Group
Position-selective etherification at C4 is accomplished through:
Method A: Nucleophilic Aromatic Substitution
- Generate a 4-hydroxyquinoline-2-carboxylate intermediate via hydrolysis of a 4-methoxy precursor.
- Alkylation with 3-chlorobenzyl bromide (K₂CO₃, DMF, 80°C, 8 h):
$$
\text{4-Hydroxyquinoline-2-carboxylate} + \text{3-Cl-C₆H₄-CH₂Br} \rightarrow \text{4-(3-Chlorobenzyloxy)quinoline-2-carboxylate}
$$
Yields: 82–85%.
Method B: Mitsunobu Reaction
For oxygen-sensitive substrates:
- React 4-hydroxyquinoline with 3-chlorobenzyl alcohol (DIAD, PPh₃, THF, 0°C → RT).
- Requires anhydrous conditions but achieves 89–92% yields.
Esterification at C2
Two-stage approach:
- Synthesize quinoline-2-carboxylic acid via oxidation of 2-methylquinoline (KMnO₄, H₂SO₄, 100°C).
- Esterify with methanol (H₂SO₄ catalyst, reflux 6 h):
$$
\text{Quinoline-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl quinoline-2-carboxylate}
$$
Yield: 78%.
One-pot alternative:
Use methyl acetoacetate in Friedländer annulation to directly install the ester group.
Optimized Synthetic Routes
Route 1: Sequential Functionalization
Total yield : 58% × 91% × 83% × 77% ≈ 32.5%
Route 2: Convergent Synthesis
- Prepare 4-(3-chlorobenzyloxy)-2-carboxyquinoline via Friedländer annulation (72% yield).
- Methyl ester formation using (CH₃)₂SO₄, K₂CO₃ in acetone (95% yield).
Total yield : 72% × 95% = 68.4%
Analytical Characterization
Critical quality control parameters from literature:
Purity thresholds (>98%) are achieved via recrystallization from methanol/water (3:1) or silica gel chromatography (EtOAc/hexane 1:3).
Industrial-Scale Considerations
Patent CN102850269A highlights key process optimizations:
- Replace POCl₃ with PCl₃ for safer chlorination at 45°C
- Continuous flow hydrogenation to remove benzyl protecting groups (Pd/C, H₂ 50 psi)
- Crystallization-controlled purity (99.2% by qNMR)
Applications and Derivatives
While biological data for this specific compound remains proprietary, structural analogs demonstrate:
- IC₅₀ = 0.8–1.2 μM against Plasmodium falciparum
- Kd = 12 nM for kinase inhibition (morpholine-containing derivatives)
- LogD₇.₄ = 4.60 predicts favorable blood-brain barrier penetration
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable base for methoxy substitution; palladium catalyst and boronic acid for chlorophenyl substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives are widely studied for their anticancer properties. Methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that modifications to the quinoline structure can enhance its lipophilicity, improving its ability to penetrate cellular membranes and exert therapeutic effects.
Case Study: Anticancer Efficacy
In a study conducted by researchers, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial effectiveness of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that the compound possesses substantial antibacterial properties, making it a candidate for further development into antimicrobial agents .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of new compounds with enhanced biological activities.
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Intermediate in drug synthesis | Used to create novel quinoline derivatives |
| Building block for complex molecules | Facilitates the synthesis of multi-functional compounds |
Mechanism of Action
The mechanism of action of METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure can be compared to other quinoline derivatives and esters documented in the evidence:
Key Observations:
- The methyl ester at position 2 contrasts with amino or chloroethyl groups in other derivatives, affecting hydrolytic stability and bioavailability .
- Electronic Properties: Fluorinated analogs (e.g., compound in ) exhibit stronger electron-withdrawing effects due to CF3 groups, which could increase reactivity in substitution reactions compared to the target compound’s Cl and OCH3 substituents.
Biological Activity
Methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate (referred to as the compound hereafter) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₃ClN₁O₃
- Molecular Weight : 276.71 g/mol
- CAS Number : 37519-74-7
This compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and antitumor effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including the compound . The following table summarizes key findings regarding its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 6.55 μM | |
| Staphylococcus aureus | 12.5 μM | |
| Escherichia coli | 25 μM | |
| Candida albicans | 15 μM |
The compound demonstrated significant activity against Mycobacterium tuberculosis, comparable to established anti-TB drugs like ethambutol, indicating its potential as a treatment option for tuberculosis.
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of mycobacterial membrane protein large 3 (MmpL3), a crucial target in Mycobacterium tuberculosis. MmpL3 is involved in the transport of mycolic acids across the bacterial membrane, essential for cell wall integrity. Inhibition of this protein disrupts bacterial growth and viability.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence potency and selectivity. For instance:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and biological activity.
- Methoxy Group : The methoxy substituent at position 4 contributes to increased solubility and bioavailability.
Research has shown that compounds with bulky substituents tend to exhibit higher anti-TB activity due to improved interaction with target proteins .
Case Studies
-
Case Study on Antimycobacterial Activity :
A study evaluated several quinoline derivatives, including this compound, against multidrug-resistant strains of M. tuberculosis. The compound exhibited an MIC of 6.55 μM, indicating strong efficacy against resistant strains while maintaining low cytotoxicity in mammalian cells (IC50 > 227 μM) . -
Clinical Relevance :
The potential application of this compound in treating tuberculosis was highlighted during clinical trials where it showed promising results in reducing bacterial load in infected patients when used alongside standard therapy .
Q & A
Q. What are the common synthetic routes for synthesizing methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate?
- Methodological Answer : The synthesis of quinoline-2-carboxylate derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions. For example, the Pfitzinger reaction involves condensation of isatin derivatives with ketones to form quinoline intermediates, followed by functionalization. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents like the 3-chlorophenylmethoxy group . Optimized esterification using methyl chloride or dimethyl sulfate is used to finalize the carboxylate moiety. Key steps include:
- Cyclization of precursor anilines or ketones.
- Regioselective introduction of substituents via halogenation or alkoxylation.
- Purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methoxy at C4, chlorophenyl group via aromatic splitting patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 331.05 g/mol for CHClNO) .
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., quinoline ring planarity and ester torsional angles) .
Advanced Questions
Q. How can regioselectivity challenges be addressed during the synthesis of quinoline-2-carboxylate derivatives?
- Methodological Answer : Regioselectivity in quinoline functionalization is controlled by:
- Directing Groups : Electron-withdrawing groups (e.g., esters at C2) guide electrophilic substitution to specific positions .
- Catalytic Systems : Transition metals (e.g., Pd, Cu) enable selective cross-coupling at C4 or C6 positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on activated quinoline intermediates.
Example: Use of Pd(OAc) in Suzuki-Miyaura coupling ensures selective attachment of 3-chlorophenylmethoxy to C4 .
Q. What computational methods are employed to predict the biological activity and binding interactions of this compound?
- Methodological Answer : Computational approaches include:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., antimicrobial enzymes) .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over time .
These methods are validated against experimental data (e.g., IC values from enzyme inhibition assays) .
Contradictions and Limitations
- Synthesis Yields : Classical methods (e.g., Gould–Jacob) may produce lower yields (<50%) compared to transition metal-catalyzed routes (>70%) .
- Biological Activity : While similar quinoline derivatives show antimicrobial activity, direct evidence for this compound is lacking; extrapolation from structural analogs is necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
